molecular formula C23H23BrN4O4S B15110002 5-(4-bromophenyl)sulfonyl-6-imino-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-bromophenyl)sulfonyl-6-imino-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B15110002
M. Wt: 531.4 g/mol
InChI Key: JKXQMRXJDYSIPA-UHFFFAOYSA-N
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Description

This tricyclic sulfonamide derivative is a structurally complex heterocyclic compound characterized by a fused bicyclic core with a sulfonylphenyl group (4-bromophenyl) and a propan-2-yloxypropyl side chain.

Properties

Molecular Formula

C23H23BrN4O4S

Molecular Weight

531.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-6-imino-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H23BrN4O4S/c1-15(2)32-13-5-12-28-21(25)19(33(30,31)17-9-7-16(24)8-10-17)14-18-22(28)26-20-6-3-4-11-27(20)23(18)29/h3-4,6-11,14-15,25H,5,12-13H2,1-2H3

InChI Key

JKXQMRXJDYSIPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A: [CAS 862488-54-8] 5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one

  • Structural Differences :
    • Substituents : Fluorine at the 4-position of the benzenesulfonyl group vs. bromine in the target compound.
    • Side Chains : Methyl groups at positions 7 and 11 vs. a 3-propan-2-yloxypropyl group at position 5.
  • Implications: Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to bromine.

Compound B : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6

  • Structural Differences :
    • Heteroatoms : Incorporates sulfur atoms in the dithia-azatetracyclic system vs. nitrogen-rich triazatricyclo core in the target compound.
    • Substituents : Methoxyphenyl group vs. bromophenylsulfonyl group.
  • Implications :
    • Sulfur atoms may confer redox activity or metal-binding capabilities absent in the target compound.
    • The sulfonyl group in the target compound could enhance solubility in polar solvents compared to the methoxy group .

Functional Group Analogues

Compound C : Alkenyl trisulfides (e.g., diallyl trisulfide)

  • Structural Differences :
    • Linear trisulfide chain vs. fused tricyclic system.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Compound A Compound B
Molecular Weight ~550–600 g/mol (estimated) 462.45 g/mol ~400 g/mol (estimated)
Solubility Moderate (polar aprotic solvents) High (due to fluorine) Low (hydrophobic core)
Key Functional Groups Bromophenylsulfonyl, imino Fluorobenzenesulfonyl, methyl Methoxyphenyl, dithia-aza
Potential Bioactivity Enzyme inhibition (hypothesized) Anticancer (inferred from class) Redox modulation (hypothesized)

Research Findings and Mechanistic Insights

  • Electrophilic Reactivity : The bromine substituent in the target compound may facilitate covalent binding to cysteine residues in enzymes, a mechanism less likely in fluorine analogs .
  • Side-Chain Effects: The 3-propan-2-yloxypropyl group could mimic endogenous lipid chains, enabling interactions with hydrophobic pockets in cellular targets .
  • Comparative Toxicity : Fluorinated analogs (e.g., Compound A) may exhibit lower hepatotoxicity due to reduced bioaccumulation compared to brominated compounds .

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